2-Chloro-N-(1-naphthylmethyl)diethylamine hydrochloride
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Overview
Description
2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a naphthalene ring, an ethyl group, and a chlorine atom attached to the ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with naphthalen-1-ylmethanol, ethylamine, and 2-chloroethanol.
Formation of Intermediate: Naphthalen-1-ylmethanol is reacted with ethylamine to form N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine.
Chlorination: The intermediate is then chlorinated using thionyl chloride or phosphorus trichloride to introduce the chlorine atom, resulting in 2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine hydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic reactions safely.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthalen-1-ylmethyl ketone derivatives.
Reduction: Formation of the corresponding amine without the chlorine atom.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylethylamine hydrochloride: Similar structure but with dimethyl groups instead of ethyl and naphthalen-1-ylmethyl groups.
2-chloro-N-(2-chloroethyl)-N-ethylethan-1-amine hydrochloride: Similar structure but with an additional chlorine atom on the ethyl group.
Naphthalen-1-amine: Similar naphthalene ring structure but lacks the ethyl and chlorine substituents.
Properties
CAS No. |
1214-28-4 |
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Molecular Formula |
C15H19Cl2N |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H18ClN.ClH/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14;/h3-9H,2,10-12H2,1H3;1H |
InChI Key |
LARRYESMNMKQIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl |
Origin of Product |
United States |
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